molecular formula C11H12O4S B14742149 1-(Phenylsulfonyl)pentane-2,4-dione CAS No. 6338-86-9

1-(Phenylsulfonyl)pentane-2,4-dione

Cat. No.: B14742149
CAS No.: 6338-86-9
M. Wt: 240.28 g/mol
InChI Key: LNUFRWSIOWEPJV-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pentane-2,4-dione is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of pentane-2,4-dione with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride group by the diketone.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Solvent selection and reaction optimization are crucial for maximizing product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The diketone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the diketone under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted diketone derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diketone moiety can participate in keto-enol tautomerism, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Pentane-2,4-dione: Lacks the phenylsulfonyl group, making it less reactive in certain contexts.

    Phenylsulfonylacetone: Similar structure but with a different carbon backbone.

    Acetylacetone: A simpler diketone without the sulfonyl group.

Uniqueness: 1-(Phenylsulfonyl)pentane-2,4-dione is unique due to the presence of both the phenylsulfonyl and diketone groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

CAS No.

6338-86-9

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

1-(benzenesulfonyl)pentane-2,4-dione

InChI

InChI=1S/C11H12O4S/c1-9(12)7-10(13)8-16(14,15)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3

InChI Key

LNUFRWSIOWEPJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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